molecular formula C18H22O3 B12577908 1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene CAS No. 583026-97-5

1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene

Cat. No.: B12577908
CAS No.: 583026-97-5
M. Wt: 286.4 g/mol
InChI Key: FUZPSORMISWKQM-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene is an organic compound belonging to the class of benzene derivatives It features a benzene ring substituted with benzyloxy, dimethoxy, and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene typically involves multiple steps, starting from readily available precursors. One common method includes the protection of hydroxyl groups followed by alkylation and subsequent deprotection. For instance, the benzyl protection of phenolic hydroxyl groups can be achieved using benzyl chloride in the presence of a base such as sodium hydroxide. The propyl group can be introduced via Friedel-Crafts alkylation using propyl chloride and a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent selection and purification techniques are also crucial to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Phenols.

    Substitution: Nitro derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The benzyloxy and dimethoxy groups can influence the compound’s binding affinity and specificity towards these targets . The exact molecular pathways involved can vary based on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Uniqueness: 1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

583026-97-5

Molecular Formula

C18H22O3

Molecular Weight

286.4 g/mol

IUPAC Name

1,2-dimethoxy-4-phenylmethoxy-5-propylbenzene

InChI

InChI=1S/C18H22O3/c1-4-8-15-11-17(19-2)18(20-3)12-16(15)21-13-14-9-6-5-7-10-14/h5-7,9-12H,4,8,13H2,1-3H3

InChI Key

FUZPSORMISWKQM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1OCC2=CC=CC=C2)OC)OC

Origin of Product

United States

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